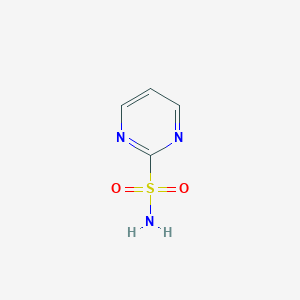

Pyrimidine-2-sulfonamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJBIYLGJUVNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595001 | |

| Record name | Pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142047-90-3 | |

| Record name | Pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Pyrimidine Scaffold in Contemporary Medicinal Chemistry

The pyrimidine ring system is a cornerstone in the architecture of numerous biologically active molecules. gsconlinepress.com As a fundamental component of nucleic acids—cytosine, thymine, and uracil—pyrimidine plays a central role in the very blueprint of life. gsconlinepress.comnih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. tandfonline.comnih.gov

The versatility of the pyrimidine core allows for diverse chemical modifications, leading to a wide array of derivatives with a broad spectrum of pharmacological activities. gsconlinepress.commdpi.com Researchers have successfully synthesized pyrimidine-based compounds demonstrating anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties, among others. gsconlinepress.comnih.gov Its synthetic accessibility and the ability to act as a bioisostere for other aromatic systems further enhance its value in the development of new drugs. mdpi.com

The Contributions of the Sulfonamide Moiety to Bioactive Chemical Compounds

The sulfonamide group (R-SO₂NHR') is another pharmacophore of immense historical and current importance in medicinal chemistry. nih.gov The journey of sulfonamides began with the discovery of the antibacterial properties of Prontosil, a landmark achievement that ushered in the era of sulfa drugs. bohrium.com While their primary application has been in combating bacterial infections, the therapeutic landscape of sulfonamides has expanded dramatically over the decades. ekb.eg

The sulfonamide moiety is now a key structural feature in a multitude of drugs with diverse clinical applications, including diuretics, hypoglycemic agents, and anticancer therapies. nih.gov Its ability to bind to various enzymes and receptors, often through hydrogen bonding interactions, makes it a valuable component in the design of targeted therapeutic agents. bohrium.com The continued exploration of sulfonamide derivatives has revealed their potential as multi-target agents, capable of addressing complex diseases. bohrium.com

Strategic Hybridization of Pyrimidine and Sulfonamide for Novel Therapeutic Development

The deliberate combination of the pyrimidine scaffold and the sulfonamide moiety into a single molecular entity, Pyrimidine-2-sulfonamide, represents a powerful strategy in modern drug design known as molecular hybridization. nih.gov This approach aims to create novel compounds that may exhibit synergistic or additive effects, possess improved pharmacokinetic profiles, or overcome mechanisms of drug resistance. nih.gov

The rationale behind hybridizing these two pharmacophores is to potentially target multiple biological pathways simultaneously. tandfonline.com For instance, in the context of cancer therapy, pyrimidine derivatives can act as antimetabolites, while sulfonamides can inhibit crucial enzymes like carbonic anhydrases, which are often overexpressed in tumors. tandfonline.com This dual-action potential is a key driver for the extensive research into pyrimidine-sulfonamide hybrids.

Recent academic research has yielded a plethora of this compound derivatives with promising biological activities. These studies often involve the synthesis of a library of related compounds followed by rigorous biological evaluation.

For example, a series of novel pyrimidine sulfonamide derivatives were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines. nih.gov One compound, designated PS14, demonstrated antiproliferative activity comparable to the established anticancer drug 5-fluorouracil. nih.gov Further investigation into its mechanism of action suggested that it induces apoptosis and primarily blocks the cell cycle in the S phase. nih.gov Molecular docking studies also indicated a potential interaction with the PI3Kα active site. nih.gov

In another study, researchers developed imidazole–pyrimidine–sulfonamide hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in many cancers. mdpi.com Several of these synthesized compounds showed significant cytotoxicity against a panel of 60 cancer cell lines. mdpi.com

The exploration of this compound derivatives extends beyond oncology. Novel series of these compounds have been designed and synthesized with the aim of combating drug-resistant malaria. rsc.org These derivatives have shown strong antimalarial activity against both sensitive and resistant strains of Plasmodium falciparum. rsc.org

Furthermore, derivatives of gsconlinepress.comCurrent time information in Bangalore, IN.ekb.egtriazolo[1,5-a]this compound have been investigated for their herbicidal activity, demonstrating the broad applicability of this chemical scaffold. researchgate.netnih.gov

Recent research has also identified 2-sulfonyl/sulfonamide pyrimidine derivatives as novel covalent inhibitors of Werner syndrome (WRN) helicase activity, which is a promising target for cancers with microsatellite instability. acs.org

The following table summarizes key research findings on various this compound derivatives:

| Derivative Class | Target/Application | Key Findings |

| Pyrimidine sulfonamide (PS) derivatives | Anticancer | Compound PS14 showed antiproliferative activity comparable to 5-fluorouracil and induced apoptosis in cancer cells. nih.gov |

| Imidazole–pyrimidine–sulfonamide hybrids | Anticancer (EGFR/HER2 inhibitors) | Nine compounds exhibited excellent cytotoxicity against 60 cancer cell lines, with some showing potent inhibition of HER2 and EGFR mutants. mdpi.com |

| Pyrimidine-tethered spirochromane-based sulfonamides | Antimalarial (Falcipain inhibitors) | Compounds demonstrated strong antimalarial activity against both drug-sensitive and resistant strains of P. falciparum. rsc.org |

| gsconlinepress.comCurrent time information in Bangalore, IN.ekb.egTriazolo[1,5-a]pyrimidine-2-sulfonamides | Herbicidal (Acetohydroxyacid synthase inhibitors) | Compounds exhibited herbicidal activity against various weed species. researchgate.netnih.gov |

| 2-Sulfonyl/sulfonamide pyrimidines | Anticancer (WRN helicase inhibitors) | Identified as novel covalent inhibitors of WRN helicase, a target in microsatellite instability-high cancers. acs.org |

| This compound derivatives with 2H-chromen-2-one moiety | Anticancer, Antibacterial | Compounds showed potential as anticancer agents through high-affinity binding to human estrogen receptor alpha (ERα) and CDK2/Cyclin proteins. researchgate.net |

Q & A

Q. What are the common synthetic routes for Pyrimidine-2-sulfonamide derivatives, and how can their purity be optimized?

this compound derivatives, such as metosulam and diclosulam, are typically synthesized via nucleophilic substitution reactions or cross-coupling methodologies. For example, Ni-catalyzed Suzuki–Miyaura cross-coupling reactions using pyrimidinyl sulfones as electrophiles enable the synthesis of 2,4-disubstituted pyrimidines . Purity optimization involves techniques like recrystallization, column chromatography, or high-performance liquid chromatography (HPLC). Analytical methods such as NMR spectroscopy and mass spectrometry (MS) are critical for structural validation and purity assessment .

Q. How can spectroscopic and crystallographic methods characterize this compound’s structural properties?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming hydrogen and carbon environments, while X-ray crystallography provides precise bond lengths and angles. For instance, crystallographic studies of metosulam reveal its planar triazolo-pyrimidine core, which influences herbicide activity . Fourier-transform infrared (FTIR) spectroscopy can identify sulfonamide functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies are recommended for studying the structure-activity relationship (SAR) of this compound derivatives?

SAR studies require systematic modification of substituents on the pyrimidine ring and sulfonamide group. Computational methods like molecular docking and density functional theory (DFT) can predict binding affinities to target enzymes (e.g., acetolactate synthase in herbicides) . In vitro assays, such as enzyme inhibition kinetics, should be coupled with in silico modeling to validate hypotheses. Experimental controls, including positive/negative controls and dose-response curves, are critical for reproducibility .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Contradictions may arise from differences in experimental conditions (e.g., pH, temperature) or biological models. A meta-analysis of existing data, stratified by variables like assay type or organism, can identify confounding factors . Reproducibility studies under standardized protocols (e.g., OECD guidelines for pesticide testing) are recommended. Additionally, comparative studies using isogenic cell lines or controlled field trials can isolate compound-specific effects .

Q. What methodologies are suitable for investigating the environmental fate and degradation pathways of this compound-based herbicides?

High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can track degradation products in soil and water samples. Isotopic labeling (e.g., ¹⁴C-tracers) quantifies mineralization rates, while computational models predict photodegradation and hydrolysis pathways . Field studies should integrate geospatial data to assess regional persistence and bioaccumulation risks .

Methodological Considerations

Q. How should researchers design statistically robust experiments for this compound bioactivity screening?

Use factorial designs to test multiple variables (e.g., concentration, solvent type) and minimize bias. Power analysis ensures adequate sample sizes, and randomized block designs account for environmental variability. Data normalization (e.g., using Z-scores) reduces batch effects in high-throughput screening . Reporting should adhere to the ARRIVE guidelines for preclinical studies, including raw data transparency .

Q. What criteria should guide the selection of this compound derivatives for drug discovery pipelines?

Apply the FINER framework:

- Feasible : Synthetic accessibility and scalability.

- Interesting : Novel mechanisms (e.g., dual-target inhibition).

- Novel : Structural uniqueness compared to existing sulfonamide drugs.

- Ethical : Compliance with animal/human testing regulations.

- Relevant : Therapeutic potential (e.g., antimicrobial or antitumor activity) . Prioritize derivatives with low cytotoxicity (via MTT assays) and favorable pharmacokinetic profiles (e.g., LogP <5) .

Data Reporting and Reproducibility

Q. What are the best practices for reporting this compound research data to ensure reproducibility?

Include detailed synthetic protocols (e.g., reaction times, solvent ratios), raw spectroscopic data (NMR/HRMS), and crystallographic CIF files. For biological studies, report assay conditions (e.g., buffer composition, cell passage number) and statistical parameters (e.g., p-values, confidence intervals). Use repositories like PubChem or Zenodo for open-access data sharing .

Q. How can researchers address variability in bioassay results when testing this compound derivatives?

Standardize protocols using reference compounds (e.g., metosulam as a herbicide control) and inter-laboratory calibration. Implement quality control checks, such as plate readers with internal standards, and use mixed-effects models to account for batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.